The presence of the sulfonyl chloride (SO2Cl) group makes 2,4-DFBS-Cl a highly reactive electrophile, readily undergoing nucleophilic substitution reactions. This characteristic allows its use as a versatile building block for the synthesis of various complex molecules. [Source: Sigma-Aldrich product page, ]
The introduction of the difluorobenzene moiety (C6H3F2) into the molecule provides distinct advantages. The fluorine atoms can influence the electronic properties of the molecule, making it more acidic or altering its reactivity profile. This allows for the fine-tuning of the final product's properties in downstream applications.
Here are some specific examples of how 2,4-DFBS-Cl is used in scientific research:
,4-DFBS-Cl can be employed as a reagent for the introduction of the difluorobenzenesulfonyl group into various drug candidates and other biologically active molecules. This modification can enhance their properties such as potency, selectivity, or metabolic stability. [Source: Recent advances in the chemistry of benzenesulfonyl derivatives, European Journal of Medicinal Chemistry, ]
The unique properties of 2,4-DFBS-Cl can be utilized in the development of novel materials. For example, it can be used as a cross-linking agent for polymers or as a precursor for the synthesis of functionalized surfaces. [Source: Synthesis of novel cross-linked poly(arylene ether sulfone)s and investigation of their thermal and mechanical properties, Polymer Chemistry, ]
Due to its reactivity, 2,4-DFBS-Cl finds applications in various organic synthesis reactions. It can be used for the preparation of diverse functional groups, such as amides, esters, or sulfonamides, by reacting with different nucleophiles. [Source: 2,4-Difluorobenzenesulfonyl chloride, Sigma-Aldrich product page, ]
2,4-Difluorobenzenesulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 212.6 g/mol. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, along with a sulfonyl chloride functional group. It appears as a colorless to yellow liquid and is known for its high reactivity, particularly in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group .
2,4-Difluorobenzenesulfonyl chloride does not have a known direct role in biological systems. Its primary function lies in organic synthesis, where it acts as a source of the Dfs group. The Dfs group can influence the physical and chemical properties of the resulting molecule depending on the context.
2,4-Difluorobenzenesulfonyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed []. Here are some safety precautions to consider when handling this compound:
The synthesis of 2,4-difluorobenzenesulfonyl chloride typically involves:
Interaction studies involving 2,4-difluorobenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles. The electrophilic sulfonyl chloride group allows it to interact readily with various biological molecules, potentially leading to modifications that can impact biological activity. Further research is needed to elucidate specific interactions and their implications in biological systems .
Similar compounds include:
2,4-Difluorobenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring. The combination of two fluorine atoms and a sulfonyl chloride group imparts distinct chemical reactivity compared to other similar compounds. This unique structure makes it particularly valuable in synthetic organic chemistry where selective functionalization is required .
The conventional synthesis of 2,4-difluorobenzenesulfonyl chloride has historically relied on chlorosulfonation reactions of appropriate precursors. One established route involves the chlorosulfonation of 1,3-dichlorobenzene followed by subsequent fluorination steps to introduce fluorine atoms at the desired positions.
Based on research findings, the process typically begins with the chlorosulfonation of 1,3-dichlorobenzene to form the corresponding sulfonyl chloride, which subsequently undergoes a halide exchange reaction (Halex) in sulfolane to introduce fluorine atoms at specific positions. This method produces 2,4-difluorobenzenesulfonyl fluoride, which can be converted to 2,4-difluorobenzenesulfonyl chloride through appropriate transformations.
The traditional chlorosulfonation reaction employs chlorosulfonic acid (ClSO₃H) as both reagent and solvent:
C₆H₄Cl₂ + ClSO₃H → C₆H₃Cl₂SO₂Cl + HCl
This reaction is typically conducted at temperatures between 25-100°C depending on the substrate and desired regioselectivity. While effective, this approach presents several limitations:
An alternative traditional method involves lithiation of 1,3-difluorobenzene, followed by reaction with sulfur dioxide and subsequent chlorination with N-chlorosuccinimide (NCS). The reaction sequence follows:
This approach, while offering better regioselectivity, also presents challenges:
Table 1: Comparison of Traditional Chlorosulfonation Approaches
Method | Starting Material | Key Reagents | Temperature Range | Advantages | Limitations |
---|---|---|---|---|---|
Direct Chlorosulfonation | 1,3-Dichlorobenzene | Chlorosulfonic acid | 25-100°C | Simple one-pot procedure, Established methodology | Corrosive reagents, Poor regioselectivity, Environmental concerns |
Lithiation-SO₂ Insertion | 1,3-Difluorobenzene | n-BuLi, SO₂, NCS | -78°C to 20°C | Better regioselectivity, Milder conditions | Air-sensitive reagents, Cryogenic conditions required, Complex multi-step process |
Modern synthetic approaches for 2,4-difluorobenzenesulfonyl chloride production have increasingly employed sulfolane-mediated systems for fluorination steps. Sulfolane (tetramethylene sulfone) serves as an excellent solvent for halide exchange reactions due to its high thermal stability and exceptional solvating properties for inorganic fluorides.
The Halex (halide exchange) process plays a crucial role in modern fluorination techniques for producing 2,4-difluorobenzenesulfonyl chloride. This process involves replacing chlorine atoms with fluorine atoms in aromatic rings using metal fluorides (typically potassium fluoride) in dipolar aprotic solvents.
For 2,4-difluorobenzenesulfonyl chloride production, the process typically involves:
The general reaction for the Halex step can be represented as:
C₆H₃Cl₂SO₂Cl + 2KF → C₆H₃F₂SO₂Cl + 2KCl
Research indicates that the preparation of 2,4-difluorobenzenesulfonyl fluoride by a Halex reaction of the corresponding chlorosulfonyl compound in sulfolane is particularly effective for these transformations. The reaction conditions typically require anhydrous potassium fluoride and high temperatures (150-250°C), with optimal results achieved when using carefully prepared, dry reagents.
The sulfolane-mediated system offers several significant advantages over traditional methods:
Table 2: Sulfolane-Mediated Halex Conditions for Fluoroaromatics
Precursor | Fluorinating Agent | Solvent | Temperature | Pressure | Catalyst/Additive | Yield Range |
---|---|---|---|---|---|---|
Chloroaromatics with EWG | KF (anhydrous) | Sulfolane | 150-250°C | Atmospheric | None | 70-90% |
Chloroaromatics with EWG | KF (anhydrous) | Sulfolane | 180-220°C | Atmospheric | Phase transfer catalyst | 80-95% |
Benzenesulfonyl chlorides | KF (anhydrous) | Sulfolane | 140-200°C | Atmospheric | None | 65-85% |
Note: EWG = Electron-withdrawing group
Solvent selection significantly impacts the efficiency and selectivity of halogen exchange reactions used in 2,4-difluorobenzenesulfonyl chloride synthesis. Based on extensive research, several key solvents have proven effective in these transformations.
Dipolar aprotic solvents are particularly effective for halide exchange reactions. Typical solvents for the Halex process include:
These solvents facilitate the reaction through multiple mechanisms:
Research specifically mentions 1,3-dimethyl-2-imidazolidinone (DMI) as an effective solvent for desulfination reactions involving 2,4-difluorobenzenesulfinic acid. This suggests DMI might also play a significant role in certain synthetic routes to 2,4-difluorobenzenesulfonyl chloride. Experiments have demonstrated that 2,4-difluorobenzenesulfinic acid undergoes desulfination in the presence of an equimolar amount of base (such as Na₂CO₃ or KF) in DMI at 200°C, yielding the corresponding 1,3-difluorobenzene in good yields (77-78%).
An important cautionary note comes from industrial experience with sulfolane-mediated Halex processes. A documented incident at a Shell fluoroaromatics plant involved the conversion of 2,4-dichloronitrobenzene to 2,4-difluoronitrobenzene using potassium fluoride in sulfolane at temperatures above 200°C. This highlights both the effectiveness and potential hazards of sulfolane-mediated halogen exchange processes, emphasizing the need for proper safety protocols when handling these high-temperature reactions.
Table 3: Comparison of Solvents for Halogen Exchange in Fluoroaromatic Synthesis
Solvent | Boiling Point | Dielectric Constant | Advantages | Limitations | Typical Reaction Temp. |
---|---|---|---|---|---|
DMSO | 189°C | 47.0 | High solvating power for KF, Readily available | Thermally less stable than sulfolane, Difficult removal | 140-180°C |
DMF | 153°C | 38.3 | Good solvating properties, Lower boiling point | Hydrolysis at high temps, Formyl byproducts | 120-150°C |
Sulfolane | 285°C | 43.3 | High thermal stability, Excellent KF solubility | High boiling point, Solidifies at room temp | 180-250°C |
DMI | 225°C | 37.6 | Good thermal stability, Low toxicity | Higher cost, Less common | 150-200°C |
Catalyst development has proven crucial for enhancing the efficiency of reactions involved in 2,4-difluorobenzenesulfonyl chloride production. Research indicates that palladium catalysts may play a significant role in certain transformations related to fluorinated aromatics.
Patent literature describes the use of Pd/C (palladium on carbon) as a catalyst for reductive dechlorination processes involving fluorinated benzenes. While this specific application focuses on preparing 1,3-difluorobenzene, similar catalytic systems might be adaptable for processes related to 2,4-difluorobenzenesulfonyl chloride synthesis, particularly in selective transformations where maintaining the fluorine substituents is critical.
Key developments in catalyst technology for these processes include:
Research on "KF activity" for Halex reactions has revealed that particle size and crystal morphology play major roles in determining catalyst effectiveness. This suggests that specially prepared forms of KF might serve as more effective catalysts for fluorination steps in the synthesis of compounds like 2,4-difluorobenzenesulfonyl chloride. One study noted: "Depending on the source of KF, I observed a big difference in reaction rate. This was initially attributed to variability in water content; however it was subsequently found to be a much deeper problem, with particle size and crystal morphology playing a major role".
Modern catalytic approaches for fluorination reactions relevant to 2,4-difluorobenzenesulfonyl chloride synthesis include:
In one particularly relevant example, researchers developed a spray-dried potassium fluoride material that demonstrated activity comparable to the best commercial material available for Halex processes. This suggests that specialized preparation methods for fluoride reagents can significantly enhance reaction efficiency in the production of fluorinated compounds like 2,4-difluorobenzenesulfonyl chloride.
Table 4: Catalysts for Enhanced Fluorination and Sulfonation Processes
Catalyst Type | Example | Function | Reaction Type | Advantage | Typical Loading |
---|---|---|---|---|---|
Phase Transfer | 18-Crown-6/KF | Enhances F- nucleophilicity | Halex reaction | Lower reaction temperature | 5-10 mol% |
Supported Metal | Pd/C (5%) | Reductive processes | Dechlorination | High selectivity | 1-5 wt% |
Metal Fluoride | Spray-dried KF | Fluorination | Halex reaction | Increased activity | Stoichiometric |
Lewis Acid | AlCl₃ | Regioselective sulfonation | Chlorosulfonation | Directed substitution | 5-20 mol% |
2,4-Difluorobenzenesulfonyl chloride represents an important building block in modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Industrial production methods have evolved significantly over recent decades, moving from traditional chlorosulfonation approaches to more sophisticated, selective, and environmentally conscious processes. The development of optimized reaction conditions, particularly those employing sulfolane as a reaction medium and specially prepared potassium fluoride as a fluorinating agent, has dramatically improved both the efficiency and safety profile of these synthetic routes.
The reactivity of 2,4-difluorobenzenesulfonyl chloride in nucleophilic aromatic substitution reactions presents a fascinating area of study in organic chemistry, with distinctive kinetic profiles that differentiate it from other sulfonyl chlorides [1]. The compound exhibits characteristic reactivity patterns governed by the electronic properties of both the sulfonyl chloride functional group and the fluorine substituents at the 2- and 4-positions of the benzene ring [2].
Kinetic investigations reveal that the rate-determining step in nucleophilic aromatic substitution reactions involving 2,4-difluorobenzenesulfonyl chloride is typically the initial nucleophilic attack, resulting in the formation of a Meisenheimer complex intermediate [3]. This step is characterized by high activation energy barriers due to the loss of aromaticity during the formation of the tetrahedral intermediate [4]. The subsequent elimination of the leaving group occurs relatively rapidly as aromaticity is restored in the product [3].
The second-order rate constants for nucleophilic substitution reactions of 2,4-difluorobenzenesulfonyl chloride follow the Hammett equation, with positive ρ-values indicating that electron-withdrawing substituents accelerate the reaction [2]. This relationship can be expressed as:
log(k/k₀) = ρσ
Where:
Nucleophile | Solvent | Temperature (°C) | Rate Constant (L·mol⁻¹·s⁻¹) | Activation Energy (kJ·mol⁻¹) |
---|---|---|---|---|
Piperidine | Methanol | 25 | 3.42 × 10⁻² | 58.3 |
Dimethylamine | Methanol | 25 | 1.87 × 10⁻² | 62.7 |
Hydroxide | Water | 25 | 5.63 × 10⁻³ | 68.4 |
Methoxide | Methanol | 25 | 4.21 × 10⁻² | 54.9 |
The kinetic data demonstrates that 2,4-difluorobenzenesulfonyl chloride undergoes nucleophilic substitution more rapidly with stronger nucleophiles, and the reaction rates are significantly influenced by solvent effects [5]. The activation parameters, including enthalpy and entropy of activation, provide valuable insights into the transition state structure and the energetics of the reaction pathway [2].
Density functional theory calculations have further elucidated the reaction mechanism, confirming that the nucleophilic substitution at the sulfonyl chloride group proceeds via a single transition state according to the SN2 mechanism [6]. However, the analogous fluoride exchange reactions follow an addition-elimination mechanism with the formation of a difluorosulfurandioxide intermediate [6].
The presence of fluorine atoms at the 2- and 4-positions of the benzenesulfonyl chloride significantly alters the electronic distribution within the molecule, profoundly influencing its reactivity in nucleophilic aromatic substitution reactions [7]. Fluorine, being the most electronegative element, exerts powerful electronic effects through both inductive and resonance mechanisms [8].
The inductive effect of fluorine substituents withdraws electron density from the aromatic ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack [9]. This effect is particularly pronounced at positions ortho and para to the fluorine substituents due to the directing influence of these electronegative atoms [7]. The electron-withdrawing nature of fluorine stabilizes the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy for the nucleophilic addition step [10].
Interestingly, the reactivity order of halogenated benzenesulfonyl chlorides in nucleophilic aromatic substitution reactions often follows the pattern F > Cl > Br > I, which is inverse to what might be expected based solely on leaving group ability [10]. This "element effect" is attributed to the superior ability of fluorine to stabilize the negative charge in the transition state through its strong electron-withdrawing properties [10].
The electronic effects of fluorine substituents on the molecular orbitals of 2,4-difluorobenzenesulfonyl chloride have been investigated using computational methods [11]. These studies reveal that fluorine substituents lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) [11]. The decreased LUMO energy is particularly significant as it enhances the susceptibility of the molecule to nucleophilic attack [8].
Position | Natural Charge (e) | Bond Length (Å) | Bond Angle (°) |
---|---|---|---|
C-2 (F) | +0.42 | 1.35 (C-F) | 119.2 |
C-4 (F) | +0.38 | 1.36 (C-F) | 118.7 |
S | +1.64 | 1.82 (S-C) | 103.5 |
Cl | -0.27 | 2.07 (S-Cl) | 97.8 |
The electronic distribution in 2,4-difluorobenzenesulfonyl chloride creates a polarized molecule with distinct electrophilic sites [11]. The sulfonyl chloride group itself is highly electrophilic due to the electron-withdrawing effect of the oxygen atoms and the good leaving group ability of chloride [2]. The fluorine substituents further enhance this electrophilicity through their inductive effects [7].
Computational studies have also revealed that the transition state for nucleophilic aromatic substitution reactions of 2,4-difluorobenzenesulfonyl chloride exhibits significant charge separation, with substantial negative charge development on the fluorine atoms and the oxygen atoms of the sulfonyl group [12]. This charge distribution contributes to the stabilization of the transition state through electrostatic interactions with the solvent and nucleophile [12].
The behavior of 2,4-difluorobenzenesulfonyl chloride in aqueous nucleophilic aromatic substitution systems is significantly influenced by solvent-polymer interactions, which can dramatically alter reaction rates and selectivity [13]. Water, with its unique properties as a solvent, introduces distinctive effects on the reaction mechanism and kinetics of nucleophilic aromatic substitution reactions involving this fluorinated compound [1].
Recent advances in green chemistry have led to the development of aqueous systems for nucleophilic aromatic substitution reactions of 2,4-difluorobenzenesulfonyl chloride, often employing polymeric additives to enhance reactivity and selectivity [13]. One notable example is the use of hydroxypropyl methylcellulose (HPMC) as a polymeric additive in water, which enables nucleophilic aromatic substitution reactions under mild conditions [13].
The mechanism by which polymers like HPMC facilitate nucleophilic aromatic substitution reactions in water involves several key interactions [14]. The polymer creates microenvironments that can concentrate both the nucleophile and the electrophilic 2,4-difluorobenzenesulfonyl chloride, effectively increasing their local concentrations and thus accelerating the reaction [14]. Additionally, the polymer can stabilize the transition state through hydrogen bonding and other non-covalent interactions [15].
Water itself plays a complex role in these reactions [16]. While water can hydrolyze the sulfonyl chloride group, leading to undesired side reactions, it can also participate in hydrogen bonding networks that stabilize the developing negative charge in the transition state [16]. The balance between these competing effects determines the overall efficiency of the reaction [16].
Polymer Additive | Concentration (wt%) | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
HPMC | 2.0 | 4 | 87 | 95 |
PEG-400 | 5.0 | 6 | 72 | 88 |
β-Cyclodextrin | 1.5 | 3 | 83 | 92 |
No polymer | - | 12 | 45 | 76 |
The data demonstrates the significant enhancement in both yield and selectivity achieved through the use of polymeric additives in aqueous nucleophilic aromatic substitution reactions of 2,4-difluorobenzenesulfonyl chloride [13]. The polymer-water interface creates a unique reaction environment that can overcome the inherent limitations of aqueous systems for these reactions [14].
Studies of the solvent effects on nucleophilic aromatic substitution reactions of 2,4-difluorobenzenesulfonyl chloride have revealed that the reaction rate is dramatically influenced by the composition of the solvent mixture [17]. In binary solvent systems, such as water-organic solvent mixtures, two distinct reaction zones can be identified: a water-rich zone characterized by strong variations in rate coefficients, suggesting preferential solvation effects, and an organic-rich zone with high, composition-independent rate coefficients [17].
The interaction between water, polymer additives, and 2,4-difluorobenzenesulfonyl chloride has been further elucidated through spectroscopic studies [15]. These investigations have shown that the polymer can form inclusion complexes with the fluorinated compound, altering its electronic properties and reactivity [15]. The water molecules can participate in these complexes, forming hydrogen bonds with both the polymer and the substrate [15].
2,4-Difluorobenzenesulfonyl chloride serves as a crucial building block in the construction of benzothiaoxazepine-1,1-dioxide scaffolds through an innovative epoxide cascade protocol. This synthetic approach represents a significant advancement in heterocyclic chemistry, combining epoxide ring-opening with nucleophilic aromatic substitution reactions [1] [2].
The synthesis of benzothiaoxazepine-1,1-dioxide scaffolds employs a formal [4+3] epoxide cascade reaction that utilizes 2,6-difluorobenzenesulfonamide as the key starting material. This process involves an intramolecular epoxide ring-opening followed by an intramolecular nucleophilic aromatic substitution, yielding the desired sultam framework with high efficiency [1] [3].
General Procedure for Benzothiaoxazepine-1,1-Dioxide Synthesis:
Into a microwave vial, 2,6-difluorobenzenesulfonamide (2 mmol), anhydrous cesium carbonate (6 mmol), benzyltriethylammonium chloride (0.2 mmol), and the appropriate epoxide (2 mmol) are combined in dry dioxane/dimethylformamide (1:1, 1M). The reaction mixture is heated at 110°C for 20 minutes under microwave irradiation, followed by purification via flash chromatography to afford the desired sultam [1].
Entry | R¹ | R² | Yield (%) |
---|---|---|---|
1 | butyl | CH₂OBn | 73 |
2 | propargyl | CH₂O(CH₂)₂CH₃ | 69 |
3 | (R)-1-phenylethyl | (S)-CH₂OBn | 76 |
4 | cyclopropane | (S)-CH₂OBn | 84 |
5 | propargyl | CH₂OPh | 81 |
6 | 4-methoxybenzyl | CH₂CH₂CH=CH | 69 |
7 | butyl | CH₂O(CH₂)₂CH₃ | 79 |
8 | cyclopentyl | (R)-CH₂OC(O)Pr | 82 |
9 | 4-methoxybenzyl | (R)-CH₂OBn | 89 |
Microwave-Assisted Continuous Flow Organic Synthesis (MACOS) has been successfully employed for the scale-out synthesis of these scaffolds, enabling multigram-scale production. The protocol demonstrates remarkable efficiency, with yields ranging from 69% to 89% for various substituted derivatives [4] [5].
The diversification of these sultam scaffolds is achieved through subsequent intermolecular nucleophilic aromatic substitution reactions with various amines. Under optimized conditions using dimethyl sulfoxide as solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene as base, the reaction proceeds at 150°C for 50 minutes, yielding the diversified products in excellent yields (90-95%) [5].
The regioselective monosulfonylation of carbohydrate derivatives represents a significant application of 2,4-difluorobenzenesulfonyl chloride in synthetic carbohydrate chemistry. This methodology enables the selective introduction of sulfonyl groups at specific hydroxyl positions, facilitating the synthesis of complex carbohydrate derivatives with defined substitution patterns [6] [7].
Organotin Dichloride-Catalyzed Monosulfonylation:
The catalytic regioselective monosulfonylation of nonprotected carbohydrates using organotin dichloride under mild conditions has been extensively examined. Dibutyltin dichloride serves as an effective catalyst, enabling the chemo- and regioselective conversion of carbohydrates to their corresponding monosulfonates in the presence of monoalcohols [6] [7].
Mechanism of Regioselectivity:
The regioselectivity of the sulfonylation is attributed to the intrinsic character of the carbohydrates derived from the relative stereochemistry between their hydroxyl groups. The organotin catalyst coordinates with specific diol pairs, creating a reactive intermediate that preferentially undergoes sulfonylation at the most accessible hydroxyl group [6] [7].
Experimental Conditions:
A typical procedure involves the treatment of the carbohydrate substrate with catalytic dibutyltin dichloride (0.1 equiv.) in the presence of 2,4-difluorobenzenesulfonyl chloride and a suitable base such as diisopropylethylamine. The reaction proceeds under mild conditions at room temperature, providing high yields of the monosulfonated products [8] [9].
Recent Advances in Catalytic Systems:
Iron chloride combined with benzoyltrifluoroacetone has emerged as an alternative catalytic system for regioselective sulfonylation of carbohydrates. This system exhibits high catalytic activity, leading to excellent isolated yields with high regioselectivities. The mechanism involves the formation of a five- or six-membered ring intermediate between the iron catalyst and two hydroxyl groups of the substrate [9].
Carbohydrate Substrate | Catalyst System | Reaction Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Methyl α-D-glucopyranoside | Bu₂SnCl₂ | RT, mild conditions | High | 3-O selective |
Methyl β-D-galactopyranoside | Bu₂SnCl₂ | RT, mild conditions | High | 3-O selective |
Various polyols | FeCl₃/Hbtfa | RT, acetonitrile | Excellent | High |
2,4-Difluorobenzenesulfonyl chloride plays a significant role in transition metal-catalyzed cross-coupling reactions, particularly in palladium-catalyzed processes that enable the formation of carbon-carbon bonds through desulfitative pathways. These reactions have opened new possibilities for medicinal chemistry and materials science applications [10] [11].
Palladium-Catalyzed Stille Cross-Coupling:
Arene and phenylmethanesulfonyl chlorides, including 2,4-difluorobenzenesulfonyl chloride, can be cross-coupled with aryl, heteroaryl, and alkenylstannanes with desulfitation in the presence of palladium catalysts. The reaction proceeds through a mechanism involving oxidative addition of the sulfonyl chloride to palladium(0), followed by transmetalation with the organostannane and subsequent reductive elimination with concurrent desulfitation [10] [11].
Optimized Reaction Conditions:
The cross-coupling reaction is typically carried out using 1.5 mol% of tris(dibenzylideneacetone)dipalladium(0), 5 mol% of tri-2-furylphosphine, and 10 mol% of copper(I) bromide dimethyl sulfide complex in tetrahydrofuran or toluene under reflux conditions. These conditions provide excellent yields of the cross-coupled products while maintaining functional group tolerance [10] [11].
Substrate Scope and Reactivity:
Arenesulfonyl chlorides demonstrate higher reactivity than aryl chlorides and aryl bromides in their Stille cross-coupling with organostannanes, although they are less reactive than aryl iodides. This reactivity profile makes them valuable substrates for selective cross-coupling reactions under mild conditions [10] [11].
Carbonylative Stille Cross-Coupling:
The palladium-catalyzed carbonylative Stille cross-coupling reactions of arenesulfonyl chlorides with organostannanes in the presence of carbon monoxide (60 bar) at 110°C in toluene generate the corresponding ketones. This transformation provides an efficient route to functionalized ketones with diverse substitution patterns [10] [11].
Suzuki-Miyaura Cross-Coupling Applications:
2,4-Difluorobenzenesulfonyl chloride has been successfully employed in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds. The compound demonstrates compatibility with various boronic acids and palladium catalysts, enabling the construction of complex molecular architectures [13].
Desulfitative Arylation of Heteroarenes:
Recent developments have demonstrated the efficient palladium-catalyzed desulfitative arylation of heteroarenes using 2,4-difluorobenzenesulfonyl chloride. This methodology enables the direct arylation of furan derivatives, providing C2-arylated furans in yields ranging from 64% to 82% [14] [15].
Experimental Example:
2,4-Difluorobenzenesulfonyl chloride was efficiently coupled with 2-n-butylfuran, benzofuran, and menthofuran to give the C2 arylated furans in 64-82% yields using palladium-catalyzed desulfitative arylation conditions [14] [15].
Heteroarene Substrate | Catalyst System | Reaction Conditions | Yield (%) | Product |
---|---|---|---|---|
2-n-butylfuran | Pd catalyst | Desulfitative conditions | 64 | C2-arylated furan |
Benzofuran | Pd catalyst | Desulfitative conditions | 75 | C2-arylated furan |
Menthofuran | Pd catalyst | Desulfitative conditions | 82 | C2-arylated furan |
Mechanistic Considerations:
The mechanism of palladium-catalyzed desulfitative cross-coupling involves the oxidative addition of the sulfonyl chloride to palladium(0), followed by β-elimination of sulfur dioxide to generate an arylpalladium intermediate. This intermediate then undergoes transmetalation with the organometallic coupling partner and reductive elimination to form the desired carbon-carbon bond [16] [17].
Corrosive